molecular formula C23H22N4O5S2 B2781294 N-[2-acetyl-5-(diethylsulfamoyl)phenyl]-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide CAS No. 938815-68-0

N-[2-acetyl-5-(diethylsulfamoyl)phenyl]-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

Cat. No. B2781294
CAS RN: 938815-68-0
M. Wt: 498.57
InChI Key: JZYAUBSGMLNLQO-UHFFFAOYSA-N
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Description

  • Average Mass : 498.575 Da .

Synthesis Analysis

The synthesis of NAPTPC involves several steps, which may vary depending on the specific method employed. Common synthetic routes include condensation reactions, cyclizations, and functional group transformations. Literature studies reveal various methods for synthesizing pyrimidines, and NAPTPC likely follows similar principles .


Molecular Structure Analysis

NAPTPC’s molecular structure consists of a pyrido[1,2-a]thieno[2,3-d]pyrimidine core with an acetyl group at position 2 and a diethylsulfamoyl group at position 5 of the phenyl ring. The presence of nitrogen atoms at positions 1 and 3 in the six-membered ring characterizes pyrimidines .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of thieno[2,3-d]pyrimidine derivatives and related compounds have been extensively studied. These compounds have been synthesized through various chemical reactions, demonstrating their structural versatility and potential for modification. For example, the synthesis of 4-methyl-6-phenyl-thieno[2,3-d]pyrimidines has been explored, highlighting their potential antianaphylactic activity, indicating their relevance in the development of allergy medications (Wagner, Vieweg, & Leistner, 1993). Similarly, studies on the synthesis of novel pyrrylthieno[2,3-d]pyrimidines have been reported, showcasing the chemical versatility and potential therapeutic applications of such compounds (Bakhite, Geies, & El-kashef, 2002).

Antimicrobial Activity

Several thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity. This research direction is critical for discovering new antimicrobial agents in the fight against resistant bacterial and fungal strains. For instance, new pyridothienopyrimidines and their antimicrobial evaluation indicate the potential of these compounds as novel antimicrobial agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011). Another study focused on the synthesis and antimicrobial activity of new thienopyrimidine derivatives, further emphasizing the importance of these compounds in developing new therapeutic agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Potential in Drug Development

The structural complexity and functional diversity of thieno[2,3-d]pyrimidine derivatives make them promising candidates for drug development. Research has focused not only on their synthesis and antimicrobial activities but also on exploring their potential in treating various diseases, including cancer and inflammatory conditions. For example, the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents highlight the therapeutic potential of these compounds in oncology and inflammation (Rahmouni et al., 2016).

Mechanism of Action

Although not directly stated for NAPTPC, pyrimidines can exhibit anti-inflammatory effects. They may inhibit key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, and leukotrienes. These interactions contribute to their anti-inflammatory properties .

properties

IUPAC Name

N-[2-acetyl-5-(diethylsulfamoyl)phenyl]-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5S2/c1-4-26(5-2)34(31,32)15-9-10-16(14(3)28)18(12-15)24-21(29)19-13-17-22(33-19)25-20-8-6-7-11-27(20)23(17)30/h6-13H,4-5H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZYAUBSGMLNLQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)C(=O)C)NC(=O)C2=CC3=C(S2)N=C4C=CC=CN4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-acetyl-5-(diethylsulfamoyl)phenyl]-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

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